ZK 91587 was developed as part of a series of compounds aimed at understanding mineralocorticoid receptor activity. It belongs to the class of steroidal antagonists and is classified under pharmacological agents that target hormone receptors. Its primary applications are in cardiovascular and renal research, where it helps elucidate the role of mineralocorticoids in hypertension and related disorders.
The synthesis of ZK 91587 involves several steps typical for steroidal compounds. The process begins with the derivatization of steroid precursors, followed by selective modifications to introduce functional groups necessary for receptor binding. Specific methods include:
The detailed synthetic route can vary based on the specific analogs being produced but generally adheres to established organic synthesis protocols.
ZK 91587 has a complex molecular structure characterized by a steroid framework with specific substitutions that confer its antagonistic properties. The molecular formula is C21H24ClN3O3, and its structure features:
The three-dimensional conformation allows for effective interaction with the mineralocorticoid receptor, blocking aldosterone's action.
ZK 91587 primarily participates in competitive inhibition reactions with the mineralocorticoid receptor. Key reactions include:
These reactions are critical in studies examining the physiological roles of aldosterone in cardiovascular health.
The mechanism of action of ZK 91587 involves:
ZK 91587 exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its bioavailability in pharmacological studies.
ZK 91587 has several significant applications in scientific research:
ZK 91587 (systematic name: 15β,16β-methylenemexrenone; synonyms: SH-D515) is a synthetic steroidal antimineralocorticoid derived from the spirolactone scaffold. Its molecular formula is C₂₅H₃₂O₅, with a molecular weight of 412.52 g/mol. The core structure features a cyclopentanoperhydrophenanthrene nucleus modified with a 15β,16β-methylene group—a critical rigidity-inducing element that constrains conformational flexibility. This bridge locks the D-ring in a specific orientation, optimizing receptor binding [4] [6]. The C7 position incorporates a methoxycarbonyl moiety (‑COOCH₃), which enhances specificity for mineralocorticoid receptor (MR) antagonism by sterically hindering agonist-associated receptor conformations [5]. Synthesis begins with mexrenone (a spironolactone derivative), followed by regioselective cyclopropanation at the C15-C16 double bond using diazomethane under catalytic conditions. Final esterification at C7 yields ZK 91587 with >95% purity, confirmed via NMR and HPLC [5] [7].
Property | Value |
---|---|
IUPAC Name | (8R,9S,10R,13S,14S,15R,16R)-15,16-Methylene-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid γ-methylester δ-lactone |
Canonical SMILES | CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |
InChI Key | YDIQJONNFLVNGD-FPMRONRSSA-N |
CAS Registry Number | 84542-26-7 |
Molecular Formula | C₂₅H₃₂O₅ |
ZK 91587 belongs to the spirolactone class but exhibits distinct structural and functional advantages over predecessors like spironolactone and RU 26752:
Compound | MR Kd (nM) | GR Kd (nM) | PR RBA (%) | Key Structural Feature |
---|---|---|---|---|
ZK 91587 | 1.9 [4] | >1,000 [4] | <1 [5] | 15β,16β-methylene; 7α-methoxycarbonyl |
Spironolactone | 6.2 [5] | 220 [5] | 85 [5] | Unsubstituted C7 |
RU 26752 | 0.8 [5] | 150 [5] | 70 [5] | 7α-propyl |
The antimineralocorticoid activity of ZK 91587 is governed by three structural determinants:
Functionally, ZK 91587’s SAR profile enables tissue-selective effects:
Biological Process | Cell/Organ System | Agonist | ZK 91587 IC₅₀ | Efficacy vs. Control |
---|---|---|---|---|
Adipocyte Differentiation | 3T3-L1 mouse preadipocytes | Aldosterone | 10 nM [3] | 98% inhibition |
Vascular Hypertrophy | Human pulmonary artery SMCs | Ang II + Aldo | 15 nM [9] | 85% inhibition |
Renal Na⁺/K⁺-ATPase Activity | Rat kidney homogenates | Aldosterone | 3 nM [5] | 95% inhibition |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7